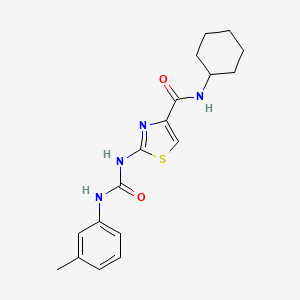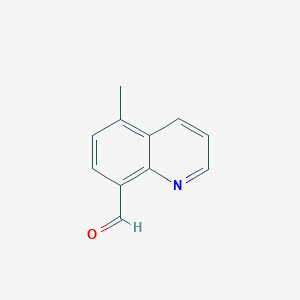![molecular formula C10H12F5NO2 B2997112 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2320956-22-5](/img/structure/B2997112.png)
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[25]octane-6-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of 1,1-difluoro-6-azaspiro[2.5]octane with 2,2,2-trifluoroethyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive and potentially hazardous fluorinated reagents.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products would include derivatives where the trifluoroethyl group is replaced by the nucleophile.
Hydrolysis: The major product would be 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylic acid.
Oxidation and Reduction: Products would vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2
Medicinal Chemistry: Its unique structure and fluorine content make it a candidate for drug development, particularly for compounds targeting the central nervous system.
Materials Science: The compound’s stability and electronic properties could be useful in the development of advanced materials, such as fluorinated polymers or coatings.
Chemical Biology: It can be used as a probe or building block in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action for 2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate: shares similarities with other fluorinated spirocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic structure and multiple fluorine atoms. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2,2-difluoro-6-azaspiro[2.5]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F5NO2/c11-9(12)5-8(9)1-3-16(4-2-8)7(17)18-6-10(13,14)15/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMFQAGVRKGXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)


![4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2997039.png)




![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)


![3-[1-(Thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2997051.png)
